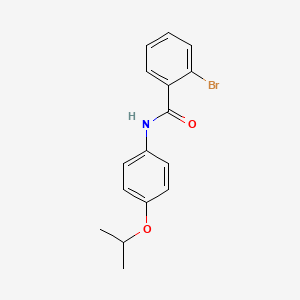

2-bromo-N-(4-propan-2-yloxyphenyl)benzamide

Description

2-Bromo-N-(4-propan-2-yloxyphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the ortho position and a 4-propan-2-yloxyphenyl group at the amide nitrogen. Brominated benzamides are frequently explored in medicinal chemistry due to their roles as enzyme inhibitors, anticancer agents, and structural motifs in crystallography studies .

Properties

IUPAC Name |

2-bromo-N-(4-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11(2)20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJVFVHNGAPVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-propan-2-yloxyphenyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

N-alkylation: The brominated benzamide is then subjected to N-alkylation with 4-isopropoxyaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-propan-2-yloxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) with organoboron reagents in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and isopropoxyphenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Substituent Position : Bromine at C2 (as in the target compound) is associated with biological activity (e.g., MS-0022’s SMO inhibition), while C4 bromination is more common in crystallographic studies .

- N-Phenyl Modifications : The 4-propan-2-yloxyphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with nitro (electron-withdrawing) or chromen (planar aromatic) groups in analogs. This may influence solubility and target binding .

Crystallographic Data:

- Space Groups : Analogs crystallize in diverse systems, such as triclinic (P1 for 4-bromo-N-(2-nitrophenyl)benzamide) or orthorhombic (Pbca for ZAJWUF) .

- Hydrogen Bonding : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide forms intramolecular N–H···O bonds, stabilizing molecular conformation . The target compound’s isopropyloxy group may promote intermolecular C–H···π interactions.

SAR Insights:

- Bromine’s Role : Bromine at C2 may enhance steric hindrance and electron density, influencing target binding (e.g., MS-0022’s SMO inhibition) .

- Substituent Flexibility : The 4-propan-2-yloxy group in the target compound could improve membrane permeability compared to polar nitro or carboxy groups .

Physicochemical Properties

- Solubility : Analogs with methoxy or alkyloxy groups (e.g., 4-propan-2-yloxy) show improved solubility in organic solvents (DMF, DMSO) vs. nitro-substituted derivatives .

Contradictions and Limitations

- Crystallographic Diversity : Similar halogenated benzamides exhibit vastly different packing modes (e.g., P1 vs. Pbca), complicating predictive crystallography .

Biological Activity

2-bromo-N-(4-propan-2-yloxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzamide class, characterized by a bromine atom and a propan-2-yloxy group attached to the phenyl ring. Its structure is crucial for its biological activity.

Antioxidant Activity

Research indicates that benzamide derivatives, including this compound, exhibit significant antioxidant properties . These compounds have been shown to scavenge free radicals and chelate metal ions, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects . In vitro assays demonstrated that it possesses antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections.

Antitumor Potential

Preliminary studies indicate that this compound may exhibit antitumor activity . The compound's ability to induce apoptosis in cancer cells has been evaluated, showing promise in inhibiting tumor growth in certain cell lines.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Gene Expression Modulation : There is evidence suggesting that this compound may affect the expression of genes related to apoptosis and cell proliferation .

Case Studies

- Antioxidant Study : A series of novel benzamide compounds were synthesized, including this compound. These compounds demonstrated enhanced total antioxidant capacity compared to standard antioxidants used in the study.

- Antimicrobial Assays : In a comparative study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth rates, highlighting its potential as an antimicrobial agent.

- Antitumor Activity : In vitro studies using human cancer cell lines revealed that this compound could effectively induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent against specific cancers.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Antitumor | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.